5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one
Overview
Description
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one is a naturally derived flavonoid, specifically a 7-methoxy derivative of naringenin. It was first identified in the bark of the cherry tree (Prunus spp.) and has since been found in various other plants such as Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp . In plants, it functions as a phytoalexin, a substance produced in response to stress, and is the only known phenolic phytoalexin in rice . This compound is known for its diverse pharmacological benefits, including antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties .
Mechanism of Action
Sakuranetin (SKN) is a naturally derived 7-O-methylated flavonoid, first identified in the bark of the cherry tree . It has been reported for its diverse pharmacological benefits .
Target of Action
Sakuranetin’s primary target is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of many bacteria .
Mode of Action
Sakuranetin interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function . This interaction can lead to the disruption of the fatty acid synthesis pathway, affecting the survival and virulence of the bacteria .
Biochemical Pathways
Sakuranetin is synthesized from its precursor naringenin . It functions as a phytoalexin in plants, released in response to different abiotic and biotic stresses . It undergoes sequential biotransformation, starting from demethylation to naringenin, then aromatic hydroxylation to eriodictyol .
Pharmacokinetics
The pharmacokinetics and toxicological properties of sakuranetin have been poorly understood . Further evaluation is needed to understand its ADME properties and their impact on bioavailability .
Result of Action
Sakuranetin has been reported for its diverse pharmacological benefits including antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties . It also shows antiproliferative activity against human cell lines typical for B16BL6 melanoma, esophageal squamous cell carcinoma (ESCC), and colon cancer (Colo 320) .
Action Environment
Sakuranetin’s action can be influenced by environmental factors. For instance, it functions as a phytoalexin in plants, released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine . It also prevents pulmonary inflammation induced by air pollution in mice .
Biochemical Analysis
Biochemical Properties
Sakuranetin is a compound that belongs to dihydroflavonoid . It interacts with various enzymes and proteins in biochemical reactions. For instance, it undergoes sequential biotransformation, starting from demethylation to naringenin, then aromatic hydroxylation to eriodictyol .
Cellular Effects
Sakuranetin has been found to have anti-inflammatory activity, anti-tumor, and antimicrobial effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Sakuranetin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that two OMTs (Os04g0175900 [AK104764] and Os12g0240900 [AB692949]) are candidate proteins for OsNOMT .
Metabolic Pathways
Sakuranetin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one can be synthesized through various methods. One notable method involves the de novo biosynthesis from glucose using engineered Saccharomyces cerevisiae. This method involves a series of heterogenous gene integrations to construct a biosynthetic pathway from glucose . The process includes adjusting the copy number of sakuranetin synthesis genes, removing rate-limiting factors, and optimizing the synthetic pathway of aromatic amino acids to enhance carbon flux for sakuranetin . Additionally, introducing acetyl-CoA carboxylase mutants and knocking out specific genes can further improve the yield .
Industrial Production Methods: Industrial production of sakuranetin primarily relies on extraction from natural sources. advancements in biotechnological methods, such as the use of engineered microbes, have shown promise in increasing production efficiency . For instance, modular co-culture engineering using Escherichia coli has been employed to produce sakuranetin from glucose, achieving higher yields compared to traditional monoculture approaches .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be metabolized through B-ring hydroxylation, 5-O-demethylation, and conjugation with glutathione or glucuronic acid .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of sakuranetin include S-adenosyl-methionine for methylation and various enzymes for hydroxylation and demethylation . The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors or catalysts.
Major Products: The major products formed from the reactions involving sakuranetin include its metabolites such as naringenin and eriodictyol . These metabolites retain some of the biological activities of sakuranetin and contribute to its overall pharmacological profile.
Scientific Research Applications
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, sakuranetin is studied for its antioxidant properties and its potential as a natural preservative. Its ability to scavenge free radicals makes it a valuable compound in the development of antioxidant formulations .
Biology: In biological research, sakuranetin is investigated for its role as a phytoalexin and its interactions with plant pathogens. Its ability to enhance plant resistance to stress and pathogens is of particular interest .
Medicine: In medicine, sakuranetin is explored for its anti-inflammatory, antitumor, and neuroprotective effects. It has shown potential in the treatment of various conditions, including asthma, cancer, and neurodegenerative diseases .
Industry: In the cosmetic and pharmaceutical industries, sakuranetin is utilized for its anti-inflammatory and antioxidant properties. It is incorporated into skincare products and supplements to promote skin health and overall well-being .
Comparison with Similar Compounds
- Naringenin
- Eriodictyol
- Hesperetin
- Apigenin
These compounds share structural similarities with sakuranetin but differ in their specific substitutions and biological activities.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874774 | |
Record name | Sakuranetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2957-21-3 | |
Record name | Sakuranetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sakuranetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',5-dihydroxy-7-methoxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sakuranetin exerts its effects through various mechanisms depending on the target. It has been shown to inhibit inflammatory enzymes like iNOS and COX2 in LPS/IFN-γ stimulated macrophages []. Additionally, it can suppress the phosphorylation of signaling molecules like STAT1, JNK, and p38, further contributing to its anti-inflammatory activity []. In the context of antifungal activity, Sakuranetin can inhibit (1,3)-β-glucan synthase, an enzyme crucial for fungal cell wall synthesis []. Moreover, in rice plants, Sakuranetin acts as a phytoalexin by targeting and reducing the abundance of yeast-like beneficial endosymbionts in brown planthoppers, ultimately reducing insect herbivore damage [, ].
A: Sakuranetin's interaction with its targets leads to a variety of downstream effects. For instance, by inhibiting inflammatory enzymes and signaling pathways, Sakuranetin can reduce the production of inflammatory cytokines like TNF-α, IL-6, and IL-12 []. This anti-inflammatory activity contributes to its potential therapeutic benefit in conditions like asthma [, ]. Furthermore, its inhibitory effect on (1,3)-β-glucan synthase can disrupt fungal cell wall integrity, ultimately leading to growth inhibition []. In rice plants, the depletion of beneficial endosymbionts in brown planthoppers due to Sakuranetin leads to reduced insect performance, thereby protecting the plant from herbivore damage [].
ANone: Sakuranetin has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.
A: Yes, spectroscopic data, including NMR and MS, has been used to confirm the structure of Sakuranetin. Additionally, X-ray diffractometry has been utilized to confirm the structure of a new crystal form of Sakuranetin [].
A: While specific information about material compatibility is limited in the provided research, its presence in various plant species suggests natural compatibility with plant tissues [, ]. Further research is necessary to explore its compatibility with other materials. Regarding stability, Sakuranetin can undergo detoxification processes in certain fungal species like Rhizoctonia solani. This detoxification primarily involves xylosylation, converting Sakuranetin into less toxic metabolites, including Sakuranetin-4′-O-β-d-xylopyranoside and naringenin-7-O-β-d-xylopyranoside [].
ANone: Sakuranetin itself is not known to exhibit catalytic properties. It functions primarily as an enzyme inhibitor or modulator of biological pathways rather than a catalyst.
A: Yes, molecular docking studies have been conducted to investigate the potential interactions of Sakuranetin with target proteins. For instance, in silico analysis provided insights into the binding mode of Sakuranetin within CaV1.2 and KCa1.1 channels, suggesting its potential as a vasorelaxant agent [].
A: Research on Sakuranetin analogs revealed that methylation of hydroxyl groups in the A-ring or B-ring of similar flavonoids could enhance their antifungal potential. Specifically, Isosakuranetin, a methylated derivative of naringenin, exhibited higher antifungal activity compared to its parent compound []. These findings suggest that even minor structural modifications can significantly impact Sakuranetin's biological activity.
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